1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate 1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate
Brand Name: Vulcanchem
CAS No.: 866039-51-2
VCID: VC6035584
InChI: InChI=1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-5-6(12(13,14)15)3-4-8(7)16(19)20/h3-5,9H,1-2H3
SMILES: COC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC
Molecular Formula: C12H10F3NO6
Molecular Weight: 321.208

1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate

CAS No.: 866039-51-2

Cat. No.: VC6035584

Molecular Formula: C12H10F3NO6

Molecular Weight: 321.208

* For research use only. Not for human or veterinary use.

1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate - 866039-51-2

Specification

CAS No. 866039-51-2
Molecular Formula C12H10F3NO6
Molecular Weight 321.208
IUPAC Name dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate
Standard InChI InChI=1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-5-6(12(13,14)15)3-4-8(7)16(19)20/h3-5,9H,1-2H3
Standard InChI Key XLFFYSUFEZLRHR-UHFFFAOYSA-N
SMILES COC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC

Introduction

Chemical Identity and Structural Overview

1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate (CAS: 866039-51-2) is a malonic acid derivative with the molecular formula C₁₂H₁₀F₃NO₆ and a molecular weight of 321.21 g/mol. Its IUPAC name, dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate, reflects the esterification of malonic acid at the 1 and 3 positions and the substitution pattern on the aromatic ring.

Table 1: Key Identifiers and Properties

PropertyValue
CAS Number866039-51-2
Molecular FormulaC₁₂H₁₀F₃NO₆
Molecular Weight321.21 g/mol
IUPAC NameDimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate
SMILESCOC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)N+[O-])C(=O)OC
InChI KeyXLFFYSUFEZLRHR-UHFFFAOYSA-N
PubChem CID1480687

The compound features a central malonate core flanked by methyl ester groups and a 2-nitro-5-(trifluoromethyl)phenyl substituent. The nitro group at the ortho position and the electron-withdrawing trifluoromethyl group at the para position contribute to its electrophilic reactivity.

Structural and Physicochemical Properties

The compound’s structure is defined by three key functional groups:

  • Malonate ester backbone: Enhances solubility in organic solvents and participates in conjugate addition reactions.

  • Nitro group (-NO₂): Imparts oxidative stability and facilitates electrophilic aromatic substitution.

  • Trifluoromethyl group (-CF₃): Increases lipophilicity and metabolic resistance, common in agrochemicals and pharmaceuticals.

Predicted physicochemical properties include a density of 1.391 g/cm³ and a boiling point of 430°C, though experimental validation is pending . Solubility data remain undocumented, but analogues with similar substituents exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF).

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s nitro and trifluoromethyl groups are hallmarks of bioactive molecules. While direct pharmacological studies are scarce, structural analogues inhibit enzymes like cyclooxygenase-2 (COX-2) and exhibit anti-inflammatory activity.

Organic Synthesis

As a malonate derivative, it serves as a dienophile in Diels-Alder reactions and a precursor for heterocyclic compounds (e.g., pyrazoles, pyrimidines). The -CF₃ group stabilizes transition states in catalytic cross-coupling reactions.

Reaction TypeExpected Products
Nucleophilic substitutionFluorinated aryl malonamides
CycloadditionTrifluoromethylated bicyclic compounds
Reductive aminationAmino-functionalized derivatives

Related Compounds and Derivatives

A propargyl-substituted analogue, dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propyn-1-yl)malonate (CAS: 900019-64-9), demonstrates expanded reactivity due to the alkyne moiety.

Table 3: Comparison with Propargyl Derivative

PropertyTarget CompoundPropargyl Derivative
CAS Number866039-51-2900019-64-9
Molecular FormulaC₁₂H₁₀F₃NO₆C₁₅H₁₂F₃NO₆
Molecular Weight321.21 g/mol359.25 g/mol
Key SubstituentNone2-Propyn-1-yl

The propargyl group enables click chemistry applications, such as Huisgen cycloaddition, for bioconjugation and polymer synthesis .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s role in catalytic cycles and biological systems.

  • Solubility Optimization: Develop prodrugs or salt forms to enhance aqueous compatibility.

  • Toxicology Profiles: Assess chronic exposure risks and environmental persistence.

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